REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C1(C)C=CC(S(O[CH2:25][CH2:26][O:27][CH3:28])(=O)=O)=CC=1.Cl>O.C(OCC)C>[CH3:28][O:27][CH2:26][CH2:25][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
276 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCOC)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to completely dry it
|
Type
|
ADDITION
|
Details
|
by adding anhydrous ethyl ether (45 ml)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature at 30° to 35° C.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
was transferred into a separating funnel
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with toluene (500 ml)
|
Type
|
CUSTOM
|
Details
|
The resulting toluene layer was separated from the resulting aqueous layer
|
Type
|
EXTRACTION
|
Details
|
this aqueous layer was further subjected to extraction with toluene (100 ml)
|
Type
|
CUSTOM
|
Details
|
insoluble matters therein were removed by suction filtration
|
Type
|
WASH
|
Details
|
The resulting toluene layer was washed once with 2 N
|
Type
|
FILTRATION
|
Details
|
NaOH aqueous solution (200 ml) and filtered through a pleated filter paper
|
Type
|
DISTILLATION
|
Details
|
by distilling off toluene under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue were added NaOH (10 g), water (20 ml) and ethanol (500 ml)
|
Type
|
TEMPERATURE
|
Details
|
under reflux on a water bath for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture liquid was cooled
|
Type
|
ADDITION
|
Details
|
poured in 1 l of water
|
Type
|
ADDITION
|
Details
|
toluene (300 ml) was added
|
Type
|
WASH
|
Details
|
washing the upper toluene layer 3 times with 300 ml of water
|
Type
|
DISTILLATION
|
Details
|
distilling off toluene under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was then distilled under reduced pressure and fractions of b.p. 137°~140° C./1.5 mmHg
|
Type
|
CUSTOM
|
Details
|
were collected
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCC1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |